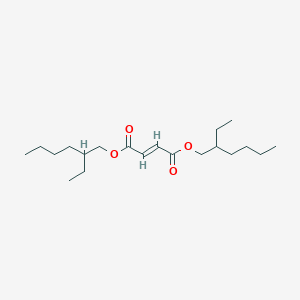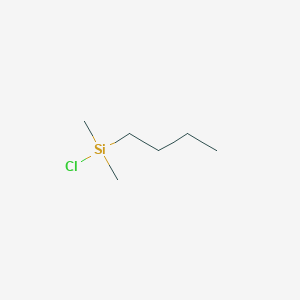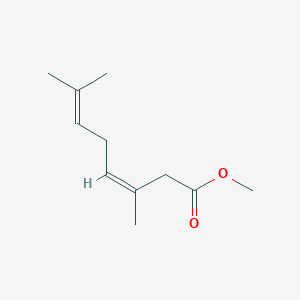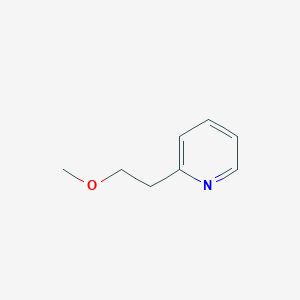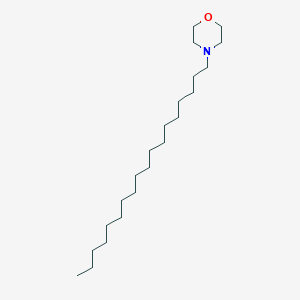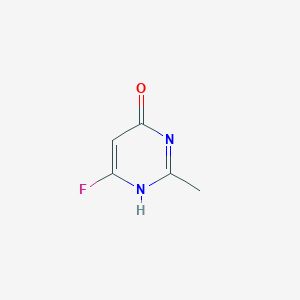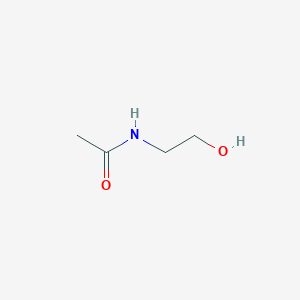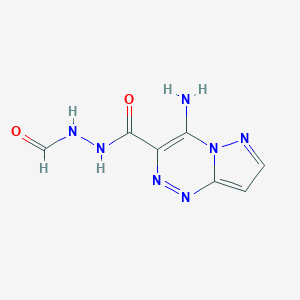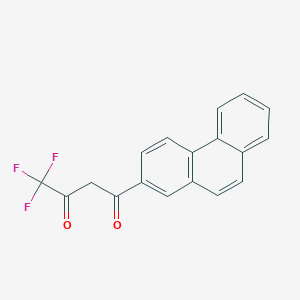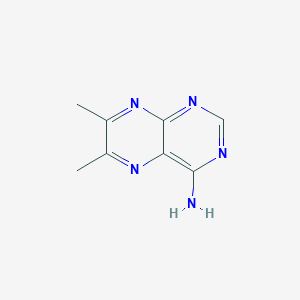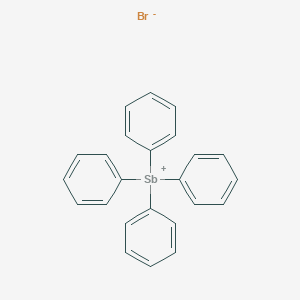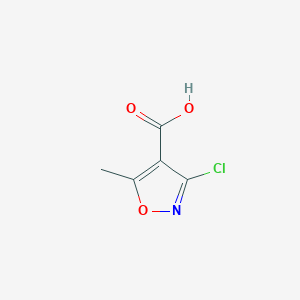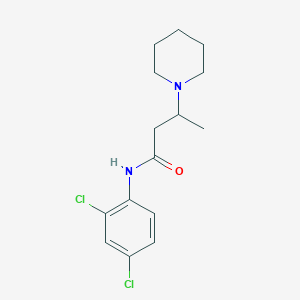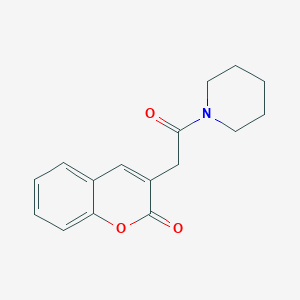
Coumarin, 3-((piperidinocarbonyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coumarin, 3-((piperidinocarbonyl)methyl)-, also known as CPMC, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. CPMC is a derivative of coumarin, a natural compound found in many plants and used in traditional medicine. CPMC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential advantages and limitations have been studied extensively.
作用机制
The mechanism of action of Coumarin, 3-((piperidinocarbonyl)methyl)- is not fully understood, but it has been shown to interact with various proteins and enzymes in the body. Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have neuroprotective effects. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been shown to interact with the immune system, modulating the activity of immune cells.
生化和生理效应
Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have anti-inflammatory effects and to modulate the activity of immune cells. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
Coumarin, 3-((piperidinocarbonyl)methyl)- has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its purity and concentration. Coumarin, 3-((piperidinocarbonyl)methyl)- is also stable and can be easily stored and transported. However, Coumarin, 3-((piperidinocarbonyl)methyl)- has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on Coumarin, 3-((piperidinocarbonyl)methyl)-. One area of research is the development of Coumarin, 3-((piperidinocarbonyl)methyl)--based drugs for the treatment of neurodegenerative diseases and cancer. Another area of research is the study of Coumarin, 3-((piperidinocarbonyl)methyl)-'s mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further studies are needed to fully understand the potential advantages and limitations of Coumarin, 3-((piperidinocarbonyl)methyl)- for use in laboratory experiments and clinical trials.
合成方法
Coumarin, 3-((piperidinocarbonyl)methyl)- can be synthesized using several methods, including the reaction of coumarin with piperidine and formaldehyde. Another method involves the reaction of 3-chloropiperidine with sodium methoxide, followed by reaction with coumarin and formaldehyde. The yield and purity of Coumarin, 3-((piperidinocarbonyl)methyl)- can vary depending on the synthesis method used.
科学研究应用
Coumarin, 3-((piperidinocarbonyl)methyl)- has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been studied for its potential use as an anticancer agent and as a modulator of the immune system.
属性
CAS 编号 |
18144-53-1 |
|---|---|
产品名称 |
Coumarin, 3-((piperidinocarbonyl)methyl)- |
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C16H17NO3/c18-15(17-8-4-1-5-9-17)11-13-10-12-6-2-3-7-14(12)20-16(13)19/h2-3,6-7,10H,1,4-5,8-9,11H2 |
InChI 键 |
CQGMUUOGAPIUAY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
规范 SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
其他 CAS 编号 |
18144-53-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



